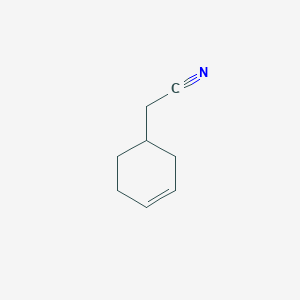

Cyclohex-3-en-1-ylacetonitrile

Description

Cyclohex-3-en-1-ylacetonitrile is an organic compound featuring a cyclohexene (B86901) ring functionalized with an acetonitrile (B52724) group. The placement of the double bond at the 3-position and the acetonitrile group at the 1-position distinguishes it from its isomers and defines its potential reactivity. The acetonitrile group itself is a valuable functional moiety, serving as a precursor to carboxylic acids, amines, and various heterocyclic systems. thieme-connect.de The cyclohexene scaffold provides a three-dimensional structure that is a common motif in many natural products and pharmacologically active molecules.

Unsaturated nitriles, a class to which this compound belongs, are of immense importance in organic synthesis. researchgate.net The nitrile (or cyano) group is a versatile functional group due to its unique electronic properties and reactivity. researchgate.net It can be transformed into a variety of other functional groups, making nitriles key synthetic intermediates. thieme-connect.de For instance, they can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.

The research trajectory of unsaturated nitriles has seen them employed as fundamental building blocks in the synthesis of complex carbo- and heterocyclic compounds. researchgate.net They participate in a wide range of reactions, including:

Cycloaddition reactions: The carbon-carbon double bond can act as a dienophile in Diels-Alder reactions, while the nitrile group itself can participate in [2+2+2] and [3+2] cycloadditions. researchgate.net

Nucleophilic additions: The conjugated system in α,β-unsaturated nitriles makes them susceptible to nucleophilic attack, such as in Michael additions. fiveable.me

C-H bond functionalization: The nitrile group can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. researchgate.net

The continued development of new synthetic methods involving nitriles highlights their enduring relevance in modern organic chemistry. longdom.org

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, two primary retrosynthetic strategies can be envisioned.

| Disconnection Strategy | Precursors | Synthetic Reaction |

| C-C Bond Disconnection | Cyclohex-3-enyl bromide + Sodium cyanide | Nucleophilic Substitution (Kolbe Nitrile Synthesis) |

| [4+2] Cycloaddition | 1,3-Butadiene (B125203) + Allyl Cyanide (3-Butenenitrile) | Diels-Alder Reaction |

The first and most direct approach involves a C-C bond disconnection between the cyclohexene ring and the acetonitrile group. This leads to a cyclohex-3-enyl synthon (a reactive intermediate) and a cyanide anion. In a forward synthesis, this corresponds to a nucleophilic substitution reaction, such as the reaction of cyclohex-3-enyl bromide with sodium or potassium cyanide. The required cyclohex-3-enyl bromide can be prepared from cyclohexene via allylic bromination using a reagent like N-bromosuccinimide (NBS). chemtube3d.com

A more elegant and convergent approach is a [4+2] cycloaddition disconnection , which is the reverse of a Diels-Alder reaction. wikipedia.org The cyclohexene ring is a classic motif formed by this powerful reaction. fiveable.me Disconnecting the target molecule reveals 1,3-butadiene as the four-π-electron component (the diene) and allyl cyanide (3-butenenitrile) as the two-π-electron component (the dienophile). The Diels-Alder reaction is a highly efficient method for forming six-membered rings with good stereochemical control. wikipedia.orgrdd.edu.iq

The synthesis of nitriles has a long history, with several foundational methods still in use today. The development of methods to create cyclohexene-bearing nitriles mirrors the general evolution of synthetic organic chemistry.

Classical Nucleophilic Substitution: The Kolbe nitrile synthesis , first described in the 19th century, involves the reaction of an alkyl halide with an alkali metal cyanide. studysmarter.co.ukwikipedia.org This method is directly applicable to the synthesis of this compound from an appropriate cyclohexenyl halide, representing a robust and historically significant approach.

The Diels-Alder Reaction: Since its discovery by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction has become a cornerstone of cyclic compound synthesis. wikipedia.org Its application to form cyclohexene rings is widespread. The use of nitrile-containing dienophiles, such as acrylonitrile (B1666552) or, in this specific case, allyl cyanide, provides a direct and atom-economical route to cyclohexene-bearing nitriles. rdd.edu.iq

Modern Catalytic Methods: More recent advancements have focused on increasing efficiency and selectivity through catalysis. Transition-metal catalysis has enabled novel pathways, such as the direct allylic cyanation of alkenes. For example, modern copper-catalyzed methods allow for the site-selective cyanation of allylic C-H bonds in complex alkenes, presenting a state-of-the-art strategy to potentially synthesize this compound directly from cyclohexene. nih.govresearchgate.net Other modern approaches include the dehydration of primary amides or aldoximes under mild conditions, which could be applied if the corresponding cyclohexene-bearing amide or aldoxime is accessible. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-3-en-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAVQLQPRZSLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296921 | |

| Record name | cyclohex-3-en-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-61-1 | |

| Record name | NSC112687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohex-3-en-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclohex 3 En 1 Ylacetonitrile and Its Analogs

Direct Cyanomethylation Strategies for Cyclohexene (B86901) Scaffolds

Direct cyanomethylation involves the introduction of a -CH₂CN group onto a pre-existing cyclohexene or related precursor ring structure. This can be accomplished through several distinct catalytic or base-promoted pathways.

Base-promoted condensation reactions represent a robust strategy for constructing carbon-carbon bonds. In the context of cyclohexene nitrile synthesis, these reactions often involve the reaction of a nucleophilic cyanomethyl carbanion with an electrophilic cyclohexene derivative. A notable example is the condensation of acrylonitrile (B1666552) with aryl acetonitriles, which proceeds via Michael additions and an intramolecular condensation to form α-amino-β-cyano cyclohexene skeletons. researchgate.netscispace.com This type of base-induced transformation is efficient and can be performed under mild, open-atmosphere conditions at room temperature. scispace.com

The mechanism typically begins with the deprotonation of an acetonitrile (B52724) derivative by a base, such as potassium tert-butoxide, to generate a nucleophilic carbanion. scispace.com This anion then undergoes a Michael addition to an activated alkene. A subsequent intramolecular cyclization, followed by tautomerization, yields the substituted cyclohexene ring. scispace.comnih.gov The versatility of this approach allows for the synthesis of a wide array of functionalized cyclohexene derivatives. researchgate.net

Table 1: Conditions for Base-Promoted Synthesis of Cyclohexene Derivatives This table is representative of conditions used in related base-promoted condensation reactions.

| Entry | Base | Solvent | Temperature | Yield |

| 1 | t-BuOK | THF | Room Temp | Good |

| 2 | KOH | Toluene | Room Temp | Moderate |

| 3 | Piperidine (B6355638) | Ethanol | Reflux | Variable |

| 4 | LDA | THF | Room Temp | Good |

Palladium-Catalyzed Approaches to Cyclohexene-Substituted Nitriles

Palladium catalysis offers a powerful tool for the formation of C-C bonds with high selectivity. While direct cyanomethylation of an unactivated cyclohexene can be challenging, palladium-catalyzed reactions provide pathways to achieve this transformation. One relevant strategy is the dehydrogenation of α-cyclohexene-substituted nitriles to their corresponding α-aryl nitriles, demonstrating palladium's ability to interact with and modify these scaffolds. rsc.org This process highlights the potential for using palladium catalysts to functionalize the cyclohexene ring system. nih.gov

Furthermore, palladium-catalyzed carbocyclization reactions can be employed to construct the cyclohexene ring itself. For instance, a palladium-catalyzed switchable synthesis of cis-1,4-disubstituted cyclohexenes has been developed, showcasing excellent regioselectivity and diastereoselectivity under mild conditions. nih.gov Such methods, although not direct cyanomethylations of cyclohexene, provide access to highly substituted cyclohexene structures that can be precursors to the target nitrile. The mechanism often involves the formation of a π-allyl-palladium intermediate, which can then react with various partners. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex molecules. mdpi.comrsc.org The synthesis of functionalized cyclohexene systems can be achieved through MCRs starting from cyclohexanone (B45756) derivatives. For example, a one-pot, three-component condensation of an aldehyde, malononitrile, and a cyclohexanone derivative can lead to highly substituted cyclohexene structures. nih.gov

These reactions often proceed through a cascade of events, such as a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/dehydration sequence. The use of an organocatalyst can promote these transformations under mild conditions, leading to high yields of the desired products. researchgate.net This strategy allows for the rapid assembly of complex cyclohexene cores bearing a nitrile group or a precursor that can be readily converted to a nitrile.

Functional Group Interconversions Leading to the Nitrile Moiety

An alternative to direct cyanomethylation is the synthesis of a cyclohexene scaffold with a suitable functional group that can be subsequently converted into the nitrile moiety. This two-step approach offers flexibility and access to a wider range of starting materials.

The introduction of the acetonitrile group can be achieved via the decarboxylation of a suitable precursor carboxylic acid. A key intermediate in this pathway is a cyclohexenylene cyanoacetic acid. This intermediate can be prepared through a dehydration reaction between cyclohexanone and cyanoacetic acid. google.com

The subsequent step involves a decarboxylation reaction, which is typically carried out by heating the precursor in a suitable solvent, often in the presence of a catalyst mixture such as ammonium (B1175870) acetate (B1210297) and pyridine (B92270). google.com This process expels carbon dioxide and generates the desired 1-cyclohexenylacetonitrile (B146470), an isomer of the target compound. google.com The careful control of reaction conditions, such as temperature and catalyst loading, is crucial to ensure a stable and uniform evolution of CO₂ gas and to maximize the yield and purity of the final product. google.com This method is a viable route for converting carboxylic acids into the corresponding nitriles. researchgate.netsemanticscholar.orgorganic-chemistry.org

Table 2: Decarboxylation Reaction Parameters Based on the synthesis of 1-cyclohexenylacetonitrile from cyclohexenylene cyanoacetic acid intermediate. google.com

| Parameter | Condition 1 | Condition 2 |

| Catalyst | Ammonium acetate & Hexahydropyridine | Ammonium acetate & Hexahydropyridine |

| Catalyst Ratio | 3:1 | 2:1 |

| Solvent | Acetic Acid | Acetic Acid |

| Temperature | 180°C | 200°C |

| Reaction Time | 4 hours | 5 hours |

Transformation of Halogenated Cyclohexene Intermediates

A classic and highly effective method for nitrile synthesis is the nucleophilic substitution of an alkyl halide with a cyanide salt. britannica.comchemguide.co.uklibretexts.org This Sₙ2 reaction can be applied to the synthesis of Cyclohex-3-en-1-ylacetonitrile by starting with a corresponding halogenated intermediate, such as 4-halocyclohex-1-ene.

The reaction involves heating the halogenated cyclohexene derivative under reflux with a solution of sodium or potassium cyanide in an alcoholic solvent like ethanol. chemguide.co.uklibretexts.org The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide (e.g., bromide) to form the C-CN bond. chemistrysteps.com The choice of a non-aqueous solvent is important to prevent the competing substitution by hydroxide (B78521) ions, which would lead to the formation of an alcohol. chemguide.co.uk This method is particularly useful as it extends the carbon chain by one carbon while introducing the versatile nitrile functionality. libretexts.orgyoutube.com

Stereoselective Synthetic Routes to Chiral this compound Analogs

The creation of chiral centers with high enantiomeric and diastereomeric purity is a critical challenge in modern organic synthesis. For analogs of this compound, stereocontrol can be achieved through various asymmetric strategies, including biocatalysis and substrate-controlled diastereoselective reactions.

One of the most promising and green approaches for the synthesis of chiral nitriles is through biocatalysis. nih.gov Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can circumvent the use of toxic reagents like cyanide. nih.gov Hydroxynitrile lyases (HNLs), for instance, catalyze the enantioselective addition of cyanide to aldehydes and ketones, providing access to chiral cyanohydrins which can be further elaborated to target molecules. rsc.org While direct enzymatic cyanation of a cyclohexene precursor is not widely documented, a chemoenzymatic approach offers a viable alternative.

A plausible stereoselective route could involve the enzymatic resolution of a racemic precursor. For example, the lipase-catalyzed kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol can separate the enantiomers with high efficiency. The resulting chiral alcohol can then be converted to the corresponding chiral acetonitrile, thereby transferring the stereochemistry to the final product. rsc.org

Another powerful strategy for establishing stereochemistry in cyclic systems is the Diels-Alder reaction. An asymmetric Diels-Alder reaction between a suitable diene and dienophile can generate a chiral cyclohexene scaffold with multiple stereocenters controlled with high precision. nih.govnih.gov This chiral intermediate can then be subjected to functional group transformations to introduce the acetonitrile moiety. While this approach is highly effective for creating the core ring structure, subsequent stereoselective installation of the acetonitrile group needs careful consideration to avoid racemization.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex cyclic molecules. Chiral amines or squaramide-based catalysts can promote cascade reactions to form highly functionalized cyclohexanes with multiple stereocenters in high yields and excellent stereoselectivities. nih.govnih.gov These methods provide a strong foundation for the development of stereoselective routes to chiral this compound analogs.

Table 1: Comparison of Stereoselective Strategies for Chiral Cyclohexene Analogs

| Method | Catalyst/Reagent | Key Transformation | Typical Enantiomeric Excess (ee) | Advantages | Challenges |

| Biocatalytic Resolution | Lipase (e.g., CAL-B) | Kinetic resolution of a racemic alcohol precursor | >99% | High enantioselectivity, mild conditions, green solvent (water) | Requires resolution of a racemate, multi-step process |

| Asymmetric Diels-Alder | Chiral Lewis Acid or Organocatalyst | [4+2] cycloaddition to form a chiral cyclohexene | 90-99% | High diastereoselectivity and enantioselectivity, establishes multiple stereocenters | Requires subsequent functional group manipulation to introduce the nitrile group |

| Organocatalytic Cascade | Chiral Amines/Squaramides | Michael-Michael-Aldol/Henry reactions | 96-99% | One-pot synthesis of highly functionalized cyclohexanes, high stereoselectivity | Substrate scope may be limited, optimization of reaction conditions can be complex |

Green Chemistry Principles and Sustainable Synthetic Protocols in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. The synthesis of this compound can be evaluated and improved through the lens of these principles, including atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. acs.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups. In contrast, catalytic reactions, particularly those involving addition or cycloaddition, tend to have higher atom economies. For instance, a Diels-Alder approach to the cyclohexene ring of the target molecule would be highly atom-economical. The direct conversion of primary alcohols to nitriles is another example of a reaction with good atom economy. acs.org

Renewable Feedstocks: A major goal of green chemistry is the utilization of renewable resources instead of finite petrochemicals. Cyclohexene and its derivatives can potentially be synthesized from biomass. cardiff.ac.uk For example, cyclohexanone, which can be derived from lignin, is a versatile starting material for the synthesis of various cyclohexene derivatives. aston.ac.ukresearchgate.net The development of synthetic routes starting from bio-based feedstocks would significantly enhance the sustainability of this compound production.

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. jk-sci.com Traditional nitrile synthesis often involves highly toxic cyanide salts. A greener alternative is the use of biocatalytic methods that circumvent the need for free cyanide. nih.gov Furthermore, the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 is a key aspect of sustainable synthesis. rsc.org Ionic liquids, while not always benign, can also serve as recyclable catalysts and solvents in nitrile synthesis. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. As discussed, biocatalysis offers a green route to chiral nitriles. nih.gov Additionally, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. The electrosynthesis of nitriles from primary alcohols using nickel catalysts is an emerging green technology that operates under benign conditions in aqueous electrolytes. rsc.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Improvement/Alternative |

| Atom Economy | Evaluation of different synthetic routes (e.g., multi-step vs. catalytic). | Prioritizing addition and cycloaddition reactions. Direct functionalization to reduce steps. |

| Use of Renewable Feedstocks | Synthesis from petroleum-based starting materials. | Exploring routes from biomass-derived cyclohexanone or other bio-based precursors. aston.ac.uk |

| Safer Solvents & Auxiliaries | Use of chlorinated or volatile organic solvents. | Employing water, ethanol, or solvent-free conditions. jk-sci.comrsc.org |

| Safer Reagents | Use of toxic cyanide reagents for nitrile formation. | Biocatalytic synthesis using enzymes like nitrilases or aldoxime dehydratases. nih.gov |

| Catalysis | Stoichiometric reagents for transformations. | Development of efficient heterogeneous, biocatalytic, or electrocatalytic systems. rsc.org |

| Energy Efficiency | Reactions requiring high temperatures and pressures. | Utilizing catalytic methods that proceed at or near ambient temperature and pressure. |

Elucidation of Chemical Reactivity and Reaction Mechanisms for Cyclohex 3 En 1 Ylacetonitrile Transformations

Nucleophilic Addition and Condensation Mechanisms Involving the Nitrile Functionality

The nitrile group (-C≡N) in cyclohex-3-en-1-ylacetonitrile is a key site for chemical transformations, primarily through nucleophilic addition reactions. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. libretexts.org

One of the most fundamental reactions of nitriles is hydrolysis, which can occur under acidic or basic conditions to ultimately yield a carboxylic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. This is followed by tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid (cyclohex-3-en-1-ylacetic acid) and an ammonium (B1175870) salt. chemistrysteps.comsavemyexams.com

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. youtube.com This forms an imine anion intermediate that is then protonated by water. libretexts.orgyoutube.com The resulting amide can be isolated under mild conditions, or the reaction can proceed with further heating to yield a carboxylate salt and ammonia (B1221849) gas. libretexts.orgyoutube.com Subsequent acidification of the carboxylate salt produces the final carboxylic acid product. savemyexams.com

The general mechanism for nitrile hydrolysis is a two-stage process, first forming an amide, which is then hydrolyzed. libretexts.org

| Condition | Initial Reactant | Intermediate | Final Product | Byproduct |

| Acidic (e.g., HCl, H₂O, heat) | This compound | Cyclohex-3-en-1-ylacetamide | Cyclohex-3-en-1-ylacetic acid | Ammonium chloride |

| Basic (e.g., NaOH, H₂O, heat) | This compound | Cyclohex-3-en-1-ylacetamide | Sodium cyclohex-3-en-1-ylacetate | Ammonia |

Nitriles also participate in condensation reactions. The Thorpe reaction, for example, involves the base-catalyzed self-condensation of nitriles to form β-enaminonitriles. researchgate.net While this is typically an intermolecular reaction, it highlights the ability of the α-carbon (the CH group adjacent to the nitrile) to be deprotonated by a base, forming a carbanion that can act as a nucleophile. Condensation reactions between aromatic nitriles and aminothiols have also been studied, where the reactivity of the nitrile is influenced by the π electron density and the presence of heteroatoms in the aromatic ring. nih.gov Similar principles of nucleophilic attack and condensation can be applied to this compound in reactions with suitable partners.

Furthermore, the nitrile group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert nitriles to primary amines (2-(cyclohex-3-en-1-yl)ethan-1-amine). chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, yielding an aldehyde (cyclohex-3-en-1-ylacetaldehyde) after hydrolysis of the intermediate imine. libretexts.org Reaction with organometallic reagents like Grignard or organolithium reagents leads to the formation of ketones after hydrolysis. chemistrysteps.com

Dehydrogenation Mechanisms for Aromatization of Cyclohexene (B86901) Derivatives

The cyclohexene ring of this compound can undergo dehydrogenation to form an aromatic ring, a process known as aromatization. This is a significant transformation that is typically achieved through catalytic methods. wikipedia.org The conversion of cyclohexene derivatives to their corresponding benzene (B151609) derivatives is a cornerstone of industrial processes like petroleum refining. wikipedia.org

Catalytic dehydrogenation is often performed at elevated temperatures using transition metal catalysts, such as platinum, palladium, nickel, or copper. wikipedia.orgresearchgate.net The mechanism for the aromatization of cyclohexene to benzene is conceptually a stepwise process involving the removal of hydrogen atoms. wikipedia.org

The activation barrier for dehydrogenation decreases as the degree of unsaturation in the ring increases, making cyclohexadienes particularly susceptible to aromatization. wikipedia.org The process is the reverse of arene hydrogenation, and thus, catalysts effective for hydrogenation are also effective for dehydrogenation. wikipedia.org

An alternative to traditional dehydrogenation is Oxidative Dehydrogenation (ODH) . This process is often more energetically favorable as it is an exothermic reaction, in contrast to the endothermic nature of non-oxidative dehydrogenation. rsc.org In ODH, an oxidizing agent (like O₂) is used to accept the hydrogen, typically forming water. rsc.org This allows the reaction to proceed at lower temperatures, which can prevent side reactions like thermal cracking. rsc.org Studies on titania-supported palladium and platinum catalysts have shown high selectivity for the conversion of cyclohexene to benzene at temperatures between 150-300 °C. nih.gov

The mechanism of palladium-catalyzed aerobic oxidative dehydrogenation of cyclohexenes can proceed through the activation of an allylic C-H bond by a Pd(II) species, followed by β-hydride elimination from the resulting Pd(II)-allyl intermediate to form a cyclohexadiene. nih.govnih.gov Repetition of this sequence leads to the final aromatic product.

| Catalyst System | Temperature (°C) | Conversion (%) | Benzene Selectivity (%) |

| Pd/TiOx | 150 | 26 | >98 |

| Pd/TiOx | 200 | 71 | >98 |

| Pd/TiOx | 300 | 81 | >98 |

| Pt-Pd/TiOx | 150 | 36 | 98.8 |

| Pt-Pd/TiOx | 250 | 80 | >98 |

Data adapted from studies on low-temperature selective oxidative dehydrogenation of cyclohexene. nih.gov

Electrophilic and Radical Pathways Involving the Cyclohexene Ring

The double bond within the cyclohexene ring of this compound is electron-rich, making it a nucleophile that readily undergoes electrophilic addition reactions. chemguide.co.ukshout.educationlibretexts.org

Electrophilic Addition: In this type of reaction, the π bond of the alkene attacks an electrophile. For instance, cyclohexene reacts with hydrogen halides (like HBr) in the cold. chemguide.co.uk The double bond breaks, and a hydrogen atom adds to one carbon while the bromine atom adds to the other, forming a bromocyclohexane (B57405) derivative. chemguide.co.uk The mechanism involves the initial attack of the π electrons on the electrophile (e.g., the hydrogen in HBr), forming a carbocation intermediate. This is followed by a rapid attack of the nucleophilic halide ion on the carbocation. libretexts.org

Similarly, cyclohexene reacts with halogens like bromine (Br₂), often in an inert organic solvent. chemguide.co.uk The approaching π bond induces a dipole in the Br-Br molecule, and the reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. chemguide.co.uklibretexts.org This results in the formation of a 1,2-dibromo derivative. chemguide.co.uk

Radical Pathways: The cyclohexene ring is also susceptible to radical reactions, particularly at the allylic positions (the carbons adjacent to the double bond). The C-H bonds at these positions are weaker than other C-H bonds in the molecule because the abstraction of a hydrogen atom leads to a resonance-stabilized allylic radical. libretexts.org

A classic example is allylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.org The reaction is initiated by the homolytic cleavage of the Br-Br bond (from a low concentration of Br₂ generated from NBS) to form bromine radicals. pearson.com A bromine radical then abstracts an allylic hydrogen from the cyclohexene ring to form HBr and a stable cyclohexenyl radical. This radical then reacts with a Br₂ molecule to form the 3-bromocyclohexene (B24779) product and a new bromine radical, thus propagating the chain reaction. pearson.com

Free-radical oxidation of cyclohexene can also occur, for instance, in the presence of peroxides as initiators. bohrium.commtu.edu These reactions, often dependent on the presence of oxygen, can lead to a mixture of products including 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide. bohrium.commtu.edu The mechanism involves the formation of a cyclic alkene radical by hydrogen abstraction, which then reacts with dioxygen to form a peroxide radical intermediate. bohrium.com

Transition State Analysis and Energy Profiles for Key Reaction Steps

Computational chemistry provides powerful tools for analyzing the mechanisms of chemical reactions, including determining the structures of transition states and calculating energy profiles. Density Functional Theory (DFT) is a common method used for such investigations. ufl.edunih.gov

The energy profile for the complete dehydrogenation of cyclohexane (B81311) to benzene shows that the rate-limiting step is typically the first hydride transfer. ufl.edu The subsequent steps become progressively more favorable. ufl.edu

| Reaction Step (Proton-Mediated) | Activation Free Energy (ΔG‡) at 623 K (kJ mol⁻¹) |

| Cyclohexane → Cyclohexene | 118 |

| Cyclohexene → Cyclohexadiene | 108 |

| Cyclohexadiene → Benzene | 91 |

Data adapted from DFT calculations on dehydrogenation in H-MFI Zeolite Framework. ufl.edu

Radical Oxidation: Transition states and activation energies have also been calculated for the free-radical oxidation of cyclohexene. bohrium.commtu.edu DFT calculations (e.g., using the APFD functional) can model the pathways involving radicals produced from peroxide homolysis, hydrogen abstraction to form a cyclohexenyl radical, and subsequent reaction with oxygen. bohrium.com These models help to explain product distributions, for instance, by showing that ketone products may arise from a unimolecular pathway of a peroxide radical intermediate, while epoxides require a bimolecular route. bohrium.commtu.edu

Computational studies on the autoxidation of cyclohexene with ozone have identified complex products like C₆H₈O₇ and calculated the Gibbs free energies of formation for their molecular clusters. nih.gov Such studies are crucial for understanding atmospheric chemistry and highlight the importance of specific molecular structures and hydrogen bonding in determining reaction thermodynamics. nih.gov

Kinetic Studies and Mechanistic Probe Experiments of this compound Reactivity

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms. While specific kinetic data for this compound is not widely available, studies on the reactivity of the constituent functional groups (nitrile and cyclohexene) offer significant insight.

Kinetics of Nitrile Reactions: The rate of nitrile hydrolysis is highly dependent on pH and temperature. Kinetic studies on the biocatalytic hydrolysis of various nitriles have been performed to determine initial reaction rates, which are crucial for optimizing industrial processes. researchgate.net The hydrolysis of nitriles is generally slow at neutral pH but is accelerated by acid or base catalysis. libretexts.org The rate can be followed by monitoring the disappearance of the nitrile or the appearance of the amide or carboxylic acid product.

Kinetics of Cyclohexene Ring Reactions: The reactions of the cyclohexene moiety have been the subject of numerous kinetic investigations.

Radical Reactions: The rate constants for the reaction of hydroxyl (OH) radicals with cyclohexene have been measured over a range of temperatures. researchgate.netresearchgate.net These studies are important for atmospheric and combustion chemistry. For example, one study determined the Arrhenius expression for the reaction over a temperature range of 933–1259 K to be k = 1.28 × 10⁻¹⁰ e(-1225/T) cm³molecule⁻¹s⁻¹. researchgate.net Such experiments also allow for the determination of branching ratios, for instance, showing that H-abstraction from the allylic positions accounts for about 60% of the reaction with OH radicals. researchgate.net

Combustion Kinetics: The high-temperature autoignition of cyclohexene has been studied in shock tubes. nih.govacs.org These experiments measure ignition delay times (IDTs) under various pressures, temperatures, and equivalence ratios. The results show that IDTs exhibit Arrhenius-type behavior with temperature and decrease as pressure and equivalence ratio increase. nih.govacs.org Kinetic modeling accompanying these experiments helps to identify the most sensitive reactions controlling ignition, often highlighting the importance of the initial H-atom abstraction from the allylic site. nih.govacs.org

Dehydrogenation Kinetics: Kinetic profiles for catalytic dehydrogenation reactions can be monitored over time. For the palladium-catalyzed aerobic dehydrogenation of cyclohexanone (B45756) (a related six-membered ring), the concentration of the cyclohexenone intermediate can be observed to rise and then fall as it is converted to the final phenol (B47542) product, confirming its role as an intermediate in the reaction sequence. nih.gov Similar mechanistic probe experiments could be applied to the dehydrogenation of this compound to track the formation of diene intermediates en route to the aromatic product.

Strategic Applications of Cyclohex 3 En 1 Ylacetonitrile As a Versatile Synthetic Building Block

Construction of Complex Carbocyclic Frameworks

The cyclohexene (B86901) ring of Cyclohex-3-en-1-ylacetonitrile is a versatile platform for the elaboration of more complex carbocyclic systems. The double bond and the alpha-carbon to the nitrile group are key reactive sites for building these frameworks through various carbon-carbon bond-forming strategies.

Annulation Reactions and Cycloaddition Chemistry

The alkene functionality within the cyclohexene ring is a prime site for cycloaddition reactions, a powerful tool for ring formation. wisc.edu Among the most impactful transformations accessible through photochemical activation is the [2+2] photocycloaddition of olefins, which can be applied to construct cyclobutane-containing frameworks. wisc.edu Furthermore, the cyclohexene moiety can participate as a dienophile in Diels-Alder reactions or undergo other pericyclic processes to forge new six-membered rings, leading to fused or bridged bicyclic systems.

Tandem annulation strategies, involving a sequence of reactions such as a Michael addition followed by a cyclization, provide an efficient route to complex ring systems. acs.org For instance, base-promoted reactions of acetonitrile (B52724) derivatives with α,β-unsaturated ketones can initiate a [3+3] annulation to form new six-membered rings. acs.org In the context of this compound, the α-carbon to the nitrile can be deprotonated to act as the nucleophile in a Michael addition, with the subsequent intramolecular cyclization potentially involving the cyclohexene ring itself or other functional groups introduced to the molecule. This approach allows for the regioselective and efficient construction of polycyclic structures that would be challenging to assemble otherwise.

Stereoselective Alkylation and Derivatization Strategies

The creation of specific stereoisomers is a central goal in modern organic synthesis, particularly for pharmaceutical applications. The asymmetric construction of substituted carbonyl compounds, which can be accessed from nitriles, is a significant area of interest due to their versatility as synthetic intermediates. liverpool.ac.uk The carbon atom alpha to the nitrile group in this compound is prochiral and can be deprotonated to form a stabilized carbanion. This nucleophile can then engage in stereoselective alkylation reactions.

Transition metal-catalyzed allylic substitution is a powerful method for the asymmetric construction of C-C bonds. liverpool.ac.uk By reacting the enolate equivalent of this compound with an appropriate allylic electrophile in the presence of a chiral transition metal catalyst, it is possible to introduce a new substituent with a high degree of stereocontrol, creating quaternary carbon stereocenters. liverpool.ac.uk Furthermore, strategies involving chiral Brønsted bases can catalyze stereoselective C-C bond-forming reactions, such as the Mannich-type reaction, to prepare chiral amines and their precursors. ehu.es Enantioselective synthesis can also be achieved through methods like asymmetric decarboxylative allylation of related cyclohexenone systems, which has been shown to produce optically active products in high yield and enantiomeric excess. nih.gov

| Reaction Type | Key Principle | Potential Application to Target Molecule | Reference |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Transition metal catalysis with chiral ligands to control the approach of a nucleophile to an allylic electrophile. | Formation of a chiral quaternary center at the α-position to the nitrile group. | liverpool.ac.uk |

| Asymmetric Decarboxylative Allylation | Palladium-catalyzed allylation of a β-keto ester followed by decarboxylation, used on a cyclohexenone scaffold. | Functionalization of a related cyclohexanone (B45756) precursor to introduce chirality before nitrile formation. | nih.gov |

| Brønsted Base Catalyzed Mannich Reaction | Use of a chiral Brønsted base to facilitate stereoselective addition to an imine. | Stereoselective synthesis of β-amino nitrile derivatives. | ehu.es |

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Nitrile Functionality

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.netopenmedicinalchemistryjournal.com The nitrile group of this compound is a versatile functional handle that can be readily transformed into various nitrogen-containing rings through cyclization reactions.

Pyrrolidine and Piperidine (B6355638) Derivative Synthesis

Pyrrolidine and piperidine rings are common motifs in many natural products and synthetic drugs. psu.edu The nitrile functionality of this compound can act as an internal nucleophile in cyclization reactions to form these saturated heterocycles. An efficient method for synthesizing piperidine derivatives involves a tandem alkynyl aza-Prins–Ritter reaction, where a carbocation is generated and subsequently trapped by the nitrile group. rsc.org This methodology demonstrates the utility of nitriles in the synthesis of piperidine derivatives. rsc.org

Acid-catalyzed reactions are also effective for these transformations. For example, intramolecular hydroamination, promoted by acids like sulfuric or triflic acid, can lead to the formation of 2,2,6-trisubstituted piperidines cleanly and in high yield. cardiff.ac.uk Similarly, Lewis acid-mediated cyclizations, such as those using ferric chloride (FeCl₃), can induce the intramolecular cyclization of N-tethered substrates to generate substituted pyrrolidines and piperidines. researchgate.net These methods highlight the capacity of the nitrile group to participate in intramolecular C-N bond formation, leading directly to valuable heterocyclic frameworks.

Pyrimidine, Pyridine (B92270), and Other Aromatic Heterocycle Formation

The synthesis of aromatic nitrogen heterocycles like pyridines and pyrimidines is of great interest in organic and medicinal chemistry. researchgate.netscispace.com this compound can serve as a key building block for these structures. Pyrimidines are commonly prepared via the condensation of a three-carbon unit with a compound containing an amidine structure, which can be derived from a nitrile. scispace.com

The part of the molecule containing the nitrile and its adjacent methylene (B1212753) group can act as a synthon in multicomponent reactions. Benzoylacetonitrile, a related aromatic compound, is a versatile intermediate for preparing a variety of pyridine derivatives through reactions like self-condensation, Michael additions, and one-pot three-component reactions. researchgate.net A particularly relevant strategy involves the use of benzotriazole-assisted synthesis, where 2-(benzotriazol-1-yl)acetonitrile reacts with α,β-unsaturated ketones in a tandem [3+3] annulation to afford 2-(substituted amino)pyridines. acs.org This demonstrates a powerful approach where the acetonitrile moiety provides two carbon atoms and one nitrogen atom to the final pyridine ring.

| Heterocycle | Synthetic Method | Role of Nitrile Group | Reference |

|---|---|---|---|

| Piperidine | Tandem aza-Prins–Ritter Reaction | Acts as a nucleophile to trap an in-situ formed carbocation. | rsc.org |

| Pyrrolidine/Piperidine | FeCl₃-mediated Intramolecular Cyclization | Participates in an anti-fashion cyclization onto a generated carbocation. | researchgate.net |

| Pyridine | Benzotriazole-Assisted [3+3] Annulation | The -CH₂-CN unit acts as a three-atom (C-C-N) building block. | acs.org |

| Pyrimidine | Condensation with a Three-Carbon Unit | Can be converted to an amidine, which then serves as the N-C-N component. | scispace.com |

Precursor in Fragment-Based Approaches Towards Natural Product Architectures

Fragment-based synthesis is a powerful strategy for the efficient construction of complex natural products. This compound, with its combination of a carbocyclic core and a versatile nitrile handle, is an ideal fragment for such approaches. The nitrile group can be carried through multiple synthetic steps and then converted into other essential functionalities, such as carboxylic acids (via hydrolysis) or amines (via reduction), at a late stage.

The utility of cyano-containing fragments is well-documented in total synthesis. For example, in the synthesis of (+)-ieodomycins, a key intermediate, 2-((4R,6R)-6-((E)-4-iodo-3-methylbut-3-en-1-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetonitrile, was synthesized and elaborated. acs.org This nitrile-containing fragment was later converted to a carboxylic acid, which underwent Mukaiyama lactonization to form a key macrocycle. acs.org In another example, the enantioselective synthesis of the alkaloid (+)-fendleridine involved the alkylation of a complex carbazole (B46965) intermediate with bromoacetonitrile (B46782) to introduce the necessary two-carbon side chain. nih.gov

The cyclohexene portion of this compound can also be a key structural element. Oxidative cyclization reactions of dienes are used to form tetrahydrofuran (B95107) (THF) rings found in many natural products. beilstein-journals.org A precursor like this compound could be modified to a 1,5-diene and then subjected to oxidative cyclization to stereoselectively form fused or spirocyclic THF ring systems, demonstrating its potential as a starting point for complex polyether natural products. beilstein-journals.org

Development of Ligands and Catalytic Intermediates Based on this compound Scaffolds

The strategic location of a nitrile group and a reactive double bond within the same molecule makes this compound a potentially valuable, yet underexplored, building block for the synthesis of novel ligands and catalytic intermediates. The inherent functionalities offer multiple pathways for elaboration into chelating structures that can coordinate with a variety of transition metals, paving the way for new catalytic applications. While direct literature on the use of this compound for these purposes is not available, established synthetic methodologies for the functionalization of nitriles and cyclic olefins provide a strong foundation for proposing potential routes to valuable ligands.

Transformation of the Nitrile Group for Ligand Synthesis

The nitrile group of this compound can be readily transformed into various nitrogen-containing functionalities that are known to coordinate with metal centers. A primary route is the reduction of the nitrile to a primary amine, which can serve as a potent ligand.

Catalytic Hydrogenation to Primary Amines:

The catalytic hydrogenation of nitriles is a well-established and atom-economical method for the synthesis of primary amines. nih.govscispace.com Various catalyst systems based on both precious and earth-abundant metals can be employed for this transformation. For instance, iron pincer complexes have demonstrated high efficiency and functional group tolerance in the hydrogenation of both aromatic and aliphatic nitriles. scispace.com Similarly, manganese(I) complexes have been shown to effectively catalyze the hydrogenation of nitriles to primary amines under relatively mild conditions. nih.gov The application of these methods to this compound would yield (Cyclohex-3-en-1-yl)methanamine, a foundational building block for more complex ligands.

A key challenge in nitrile hydrogenation is controlling selectivity to avoid the formation of secondary and tertiary amines as byproducts. researchgate.net The use of additives such as ammonia (B1221849) or specific catalyst designs can enhance the selectivity for the desired primary amine. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitriles to Primary Amines

| Catalyst System | Substrate Type | Temperature (°C) | H₂ Pressure (bar) | Solvent | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iron PNP Pincer Complex | Aromatic & Aliphatic Nitriles | 100 | 50 | Toluene | - | 71-99 | scispace.com |

| fac-[Mn(dpre)(CO)₃(CH₃)] | Aromatic & Aliphatic Nitriles | 100 | 50 | Toluene | - | Good to Excellent | nih.gov |

Conversion to N-Heterocyclic Ligands:

The nitrile functionality can also serve as a precursor for the synthesis of N-heterocyclic ligands, such as imidazoles or triazoles, which are crucial in modern catalysis. For example, the reaction of nitriles with aziridines has been shown to produce imidazolines. acs.org Furthermore, nitriles can undergo cycloaddition reactions to form various heterocyclic systems. rug.nl These transformations, if applied to this compound, could lead to novel ligands where the cyclohexene moiety provides steric bulk and potential for further functionalization.

Functionalization of the Cyclohexene Ring

The double bond in the cyclohexene ring of this compound provides another avenue for introducing coordinating groups, potentially leading to the formation of bidentate or tridentate ligands.

Synthesis of Amino Alcohols and Diamines:

A common strategy for the functionalization of cyclic olefins is through epoxidation followed by ring-opening. Cyclohexene oxide, readily formed from cyclohexene, can be reacted with amines to produce trans-amino alcohols. arkat-usa.orgscispace.com For instance, refluxing cyclohexene oxide with an amine can yield the corresponding 2-aminocyclohexanol. arkat-usa.org This methodology could be applied to the epoxidized derivative of this compound to generate amino alcohol ligands.

Furthermore, these amino alcohols can be converted to the corresponding mesylates, which can then undergo nucleophilic substitution with another amine to yield trans-1,2-diamines. arkat-usa.org This sequential ring-opening strategy provides access to valuable chiral and achiral diamine ligands that are widely used in asymmetric synthesis. arkat-usa.orgresearchgate.net

Allylic Functionalization:

The allylic position of the cyclohexene ring is another site for introducing ligating atoms. Copper-catalyzed allylic oxidation, such as the Kharasch-Sosnovsky reaction, can introduce an oxygen-containing functional group at the allylic position. nih.govresearchgate.net Similarly, allylic amination reactions can install a nitrogen-based ligand at this position. researchgate.net These reactions, when applied to this compound, could generate bidentate ligands with both a nitrogen donor from the modified nitrile group and an oxygen or nitrogen donor from the functionalized ring.

Hydroformylation:

Hydroformylation of the cyclohexene double bond would introduce a formyl group, which could then be further elaborated. wikipedia.orgresearchgate.net For example, reductive amination of the resulting aldehyde with the amine obtained from the nitrile reduction could lead to the formation of a diamine ligand with a specific stereochemistry.

Potential Catalytic Intermediates

The ligands derived from this compound could be used to form a variety of catalytic intermediates. For instance, diamine or amino alcohol ligands can coordinate with transition metals like ruthenium, rhodium, or iridium to form complexes that are active in transfer hydrogenation or asymmetric synthesis. acs.orgnih.gov Phosphine-containing ligands derived from the cyclohexene backbone could be employed in cross-coupling reactions. scholaris.caresearchgate.net The formation of N-heterocyclic carbene (NHC) complexes is also a possibility, which are known to be highly effective in a wide range of catalytic transformations. nih.gov The specific nature of the catalytic intermediate would depend on the synthesized ligand and the chosen metal precursor. The cyclohexyl backbone would likely impart specific steric and electronic properties to the resulting catalyst, potentially influencing its activity and selectivity.

Advanced Spectroscopic and Structural Characterization Methodologies for Cyclohex 3 En 1 Ylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the solution-state structure of Cyclohex-3-en-1-ylacetonitrile. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into its connectivity, stereochemistry, and dynamic behavior. researchgate.net

The unambiguous identification of this compound requires careful differentiation from its isomers, most notably Cyclohex-1-en-1-ylacetonitrile and Cyclohex-2-en-1-ylacetonitrile. While 1D ¹H and ¹³C NMR provide initial data, 2D NMR experiments are indispensable for definitive assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The two vinyl protons (H-3 and H-4) would appear in the characteristic olefinic region (~5.5-6.0 ppm). The proton at the chiral center (H-1) would be coupled to the adjacent methylene (B1212753) protons of the nitrile group and the protons on the ring. The ¹³C NMR spectrum would corroborate this structure, with two signals in the sp²-hybridized carbon region (~120-140 ppm) and several signals in the sp³-hybridized region. libretexts.org For comparison, the isomer 2-(cyclohex-1-en-1-yl)acetonitrile shows a single vinyl proton signal around 5.78 ppm. rsc.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, it would show a critical correlation between the vinyl protons (H-3/H-4) and their adjacent allylic protons (H-2/H-5), and also between the proton at the point of substitution (H-1) and its neighbors (H-2/H-6). This pattern is fundamentally different from the cyclohex-1-en-1-yl isomer, which would lack the H-3/H-4 vinyl-vinyl correlation.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular skeleton. Key correlations for this compound would include the link from the methylene protons of the acetonitrile (B52724) group to the nitrile carbon and to the C-1 carbon of the ring. Furthermore, correlations from the vinyl protons (H-3/H-4) to allylic and other vinyl carbons would confirm the position of the double bond, thus solidifying the regiochemical assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H/C-1 | ~2.5 - 3.0 | ~30 - 35 | C-2, C-5, C-6, CH₂CN, CN |

| H/C-2 | ~2.0 - 2.4 | ~25 - 30 | C-1, C-3, C-4, C-6 |

| H/C-3 | ~5.6 - 5.8 | ~125 - 130 | C-2, C-4, C-5 |

| H/C-4 | ~5.6 - 5.8 | ~125 - 130 | C-2, C-3, C-5, C-6 |

| H/C-5 | ~2.0 - 2.4 | ~20 - 25 | C-3, C-4, C-6 |

| H/C-6 | ~1.5 - 1.9 | ~25 - 30 | C-1, C-2, C-4, C-5 |

| CH₂CN | ~2.4 - 2.6 | ~15 - 20 | C-1, CN |

The cyclohexene (B86901) ring is not planar and exists predominantly in a half-chair conformation. This leads to the possibility of different spatial arrangements for the acetonitrile substituent, which can be in a pseudo-axial or pseudo-equatorial position. These conformers are in rapid equilibrium at room temperature, resulting in time-averaged NMR signals. sikhcom.net

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying these conformational dynamics. libretexts.org By lowering the temperature, the rate of ring interconversion can be slowed down sufficiently on the NMR timescale. unibas.it If the energy barrier to interconversion is high enough, the signals for the individual pseudo-axial and pseudo-equatorial conformers may be "frozen out" as separate sets of peaks at very low temperatures (e.g., below -100 °C). sikhcom.netunibas.it From the coalescence temperature of the signals and the chemical shift differences, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative data on the conformational flexibility of the molecule. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic molecular vibrations. cornell.edu These two methods are often complementary; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

The key functional groups in this compound each give rise to characteristic bands:

Nitrile Group (C≡N): A sharp, intense absorption in the IR spectrum is expected in the range of 2260-2240 cm⁻¹. This band is typically weaker in the Raman spectrum.

Alkene Group (C=C): The stretching vibration of the carbon-carbon double bond will produce a band around 1650 cm⁻¹. This vibration is often stronger and sharper in the Raman spectrum due to the polarizability of the π-bond. americanpharmaceuticalreview.com

C-H Bonds: The spectra will contain multiple C-H stretching bands. The vinyl C-H stretches appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic (sp³-hybridized) C-H stretches are found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H stretch (vinyl, =C-H) | 3100 - 3000 | Medium | Medium |

| C-H stretch (alkyl, -C-H) | 2960 - 2850 | Strong | Medium |

| C≡N stretch (nitrile) | 2260 - 2240 | Sharp, Medium-Strong | Weak |

| C=C stretch (alkene) | ~1650 | Medium-Weak | Strong |

| CH₂ bend (scissoring) | ~1450 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation pattern upon ionization.

For this compound (C₈H₁₁N), high-resolution mass spectrometry (HRMS) can determine its exact mass (monoisotopic mass: 121.08915 Da) with high precision, which allows for the unambiguous confirmation of its molecular formula. nih.gov

Electron Impact (EI) mass spectrometry causes the molecule to ionize and fragment in a reproducible manner. The parent molecular ion, [M]⁺•, will be observed at a mass-to-charge ratio (m/z) of 121. The fragmentation pattern is diagnostic of the structure. A key fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction. docbrown.info This would involve the cleavage of the ring to eliminate a neutral molecule of ethene (28 Da), resulting in a prominent fragment ion. Other significant fragmentations would involve the loss of radicals or neutral molecules from the parent ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 121 | [C₈H₁₁N]⁺• | - | Molecular Ion (M⁺•) |

| 93 | [C₆H₇N]⁺• | C₂H₄ (28 Da) | Retro-Diels-Alder reaction |

| 81 | [C₆H₉]⁺ | •CH₂CN (40 Da) | Loss of the cyanomethyl radical |

| 80 | [C₆H₈]⁺• | HCN (27 Da) | Loss of hydrogen cyanide after rearrangement |

| 67 | [C₅H₇]⁺ | - | Common fragment in cyclic systems docbrown.info |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule. rsc.org The electronic structure of this compound is relatively simple, as it lacks an extended conjugated π-system. rsc.org

UV-Vis Absorption: The molecule is not expected to absorb significantly in the visible region. Its UV absorption will be characterized by:

A weak π → π* transition associated with the isolated carbon-carbon double bond, typically occurring at wavelengths below 220 nm.

A weak n → σ* transition associated with the non-bonding electrons of the nitrogen atom in the nitrile group, also occurring in the far UV region. The absence of strong absorption bands above 220 nm indicates the lack of conjugation between the double bond and the nitrile group. researchgate.net

Fluorescence Spectroscopy: Fluorescence, the emission of light from an excited electronic state, is generally observed in molecules with rigid structures and extended conjugated systems that act as fluorophores. rsc.orgresearchgate.net this compound possesses neither of these features. Its conformational flexibility and lack of an extensive π-system make efficient non-radiative decay pathways (like vibrational relaxation) much more probable than radiative decay (fluorescence). Therefore, the compound is expected to be non-fluorescent or at best, very weakly fluorescent. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

While the techniques above characterize the molecule in the solution or gas phase, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This method requires a well-ordered single crystal of the compound or a suitable solid derivative. nih.gov

By measuring the diffraction pattern of X-rays passing through the crystal, one can calculate a three-dimensional electron density map of the repeating unit in the crystal lattice. nih.gov This map allows for the precise determination of:

Atomic Connectivity: Confirming the exact bonding arrangement.

Bond Lengths and Angles: Providing highly accurate geometric parameters. wikipedia.org

Conformation: Revealing the exact solid-state conformation of the cyclohexene ring (e.g., the precise degree of puckering in its half-chair form) and the orientation of the acetonitrile substituent relative to the ring.

Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry if a chiral derivative is crystallized.

Intermolecular Interactions: Detailing how molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions.

While obtaining a suitable crystal of the parent liquid compound can be challenging, the preparation of a solid derivative (e.g., through reaction at the double bond or complexation with a metal) can facilitate crystallographic analysis. For instance, the crystal structure of a complex derivative, (2E,4R,5R,6S)-2-(4,5,6-Trihydroxycyclohex-2-en-1-ylidene)acetonitrile, has been solved, demonstrating the power of this technique to elucidate the intricate stereochemical and conformational details of such cyclic systems. iucr.org A similar analysis of a suitable this compound derivative would provide definitive proof of its structure.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the computational investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques, detailed theoretical studies focusing on the structure, reactivity, and dynamics of this specific molecule have not been published. Consequently, a comprehensive article detailing its computational profile as per the requested outline cannot be generated at this time.

Computational chemistry provides powerful tools to understand molecular behavior at an atomic level. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations are routinely used to elucidate the properties of chemical compounds.

For a molecule like this compound, which features a flexible cyclohexene ring and a reactive nitrile group, such studies would be invaluable. For instance, DFT calculations could determine the preferred three-dimensional conformations (such as the axial vs. equatorial position of the acetonitrile group) and provide electronic properties like bond lengths, angles, and charge distributions. rsc.orgua.es FMO analysis would help in predicting the molecule's reactivity by examining its highest occupied and lowest unoccupied molecular orbitals. nih.gov NBO analysis could offer insights into the electronic delocalization and stability arising from the interaction between the double bond and the nitrile functional group. researchgate.net Furthermore, MEP maps would visualize the electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. acs.org

Molecular dynamics simulations could shed light on the conformational sampling of the cyclohexene ring and the dynamics of its interaction with other molecules or in different solvent environments. mdpi.comannualreviews.org Finally, advanced theoretical models are capable of mapping complex reaction pathways, which would be particularly useful for understanding the chemical transformations involving either the alkene or the nitrile moiety. researchgate.net

While general principles and studies on related compounds—such as substituted cyclohexanes, rsc.orgua.es cyclic alkenes, acs.orgnih.gov and various nitriles nih.govnih.gov—are abundant, specific data for this compound is absent from the current body of scientific literature. The generation of the detailed research findings, data tables, and in-depth analysis as requested would necessitate original, unpublished research involving sophisticated computational calculations. Without access to such primary research data, a scientifically accurate and detailed article on the computational chemistry of this compound cannot be constructed.

Computational Chemistry Investigations into the Structure and Reactivity of Cyclohex 3 En 1 Ylacetonitrile

Correlation between Experimental Spectroscopic Data and Computational Predictions

Vibrational Spectroscopy (FT-IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of a molecule. researchgate.net These theoretical calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. For a meaningful comparison with experimental Fourier Transform Infrared (FT-IR) spectra, which are recorded for the solid phase (e.g., in a KBr pellet) or as a neat liquid, the calculated gas-phase harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the different physical states. mdpi.com

For a molecule like Cyclohex-1-en-1-ylacetonitrile, key vibrational modes would include the C≡N stretch of the nitrile group, the C=C stretch of the cyclohexene (B86901) ring, various C-H stretches (both sp2 and sp3 hybridized), and C-H bending vibrations. The nitrile group typically exhibits a strong, sharp absorption band in the range of 2220-2260 cm⁻¹. acs.org The C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region.

A hypothetical comparison between experimental and calculated FT-IR data for Cyclohex-1-en-1-ylacetonitrile is presented below. The calculated frequencies would typically be obtained using a method like B3LYP with a 6-311++G(d,p) basis set. researchgate.net

Interactive Table 1: Comparison of Experimental and Hypothetically Calculated FT-IR Vibrational Frequencies for Cyclohex-1-en-1-ylacetonitrile

| Vibrational Assignment | Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkenyl) | 3030 | 3045 | Medium |

| C-H stretch (aliphatic) | 2935, 2860 | 2940, 2865 | Strong |

| C≡N stretch | 2225 | 2230 | Strong, Sharp |

| C=C stretch | 1650 | 1655 | Medium |

| CH₂ scissoring | 1445 | 1450 | Medium |

| C-CN stretch | 1150 | 1155 | Medium |

The general good agreement between the scaled theoretical values and the experimental data would confirm the successful synthesis and structural assignment of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. imist.ma The chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values (σ) to that of a standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc. imist.ma

For Cyclohex-1-en-1-ylacetonitrile, experimental ¹H NMR data is available. rsc.org A comparison of this experimental data with hypothetically calculated chemical shifts can illustrate the accuracy of the computational methods. The calculations would typically be performed at a level of theory such as B3LYP with a 6-311G(d,p) basis set. imist.ma

Interactive Table 2: Comparison of Experimental and Hypothetically Calculated ¹H NMR Chemical Shifts (ppm) for Cyclohex-1-en-1-ylacetonitrile

| Proton Assignment | Experimental δ (ppm) rsc.org | Hypothetical Calculated δ (ppm) | Multiplicity | Integration |

| =C-H | 5.78 | 5.85 | t | 1H |

| -CH₂-CN | 2.99 | 3.05 | s | 2H |

| Allylic -CH₂- | 2.02 | 2.10 | m | 4H |

| Homoallylic -CH₂- | 1.63 | 1.70 | m | 4H |

Similarly, ¹³C NMR chemical shifts can be predicted and compared.

Interactive Table 3: Comparison of Experimental and Hypothetically Calculated ¹³C NMR Chemical Shifts (ppm) for Cyclohex-1-en-1-ylacetonitrile

| Carbon Assignment | Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| C=C (quaternary) | 135.0 | 136.2 |

| C=C (tertiary) | 125.0 | 126.1 |

| C≡N | 118.0 | 118.5 |

| -CH₂-CN | 25.0 | 25.8 |

| Allylic -CH₂- | 28.0, 26.0 | 28.9, 26.7 |

| Homoallylic -CH₂- | 22.5, 21.5 | 23.1, 22.0 |

The correlation between the experimental and calculated NMR spectra, with R-squared values often exceeding 0.9, provides strong evidence for the proposed molecular structure. imist.ma Any significant deviations could indicate conformational complexities or solvent effects not accounted for in the gas-phase calculations. researchgate.net

Emerging Research Frontiers and Methodological Innovations in Cyclohex 3 En 1 Ylacetonitrile Chemistry

Photocatalysis and Electrocatalysis in Cyclohex-3-en-1-ylacetonitrile Transformations

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to drive reactions under mild conditions, offering alternatives to traditional thermal methods. For this compound, these techniques present opportunities for novel transformations targeting its key functional groups: the carbon-carbon double bond and the allylic C-H bonds.

Photocatalysis: Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization. nih.gov In principle, a suitable photocatalyst, upon excitation with light, can initiate a radical-based transformation at the allylic positions of the cyclohexene (B86901) ring. For instance, the direct arylation of allylic C-H bonds has been demonstrated for substrates like cyclohexene using a combination of an iridium-based photocatalyst and an organocatalyst. nih.gov This methodology could potentially be adapted for this compound to introduce aryl groups, expanding its structural diversity. The reaction proceeds through the generation of an allylic radical, which then couples with an aryl radical. nih.gov

Another potential application is the photocatalytic derivatization of the alkene moiety. While specific studies on this compound are not yet prevalent, research on related structures suggests feasibility. For example, photocatalytic methods have been developed for various allylic derivatization reactions, providing high selectivity under mild conditions. rsc.org

Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The electrocatalytic oxidation of cyclohexene derivatives has been investigated, showing that different products can be obtained by controlling the reaction conditions and electrode materials. nii.ac.jp Applying this to this compound could lead to selective oxidation of either the allylic position to form ketones or the olefinic moiety to yield epoxides or diols. Studies using anion-exchange membrane (AEM) electrolyzers have shown promise for selective allylic oxidation of cyclohexene, which could be a viable route for transforming this compound. nii.ac.jp

The following table outlines potential photocatalytic and electrocatalytic transformations of this compound based on analogous systems.

| Transformation Type | Method | Potential Reaction | Catalyst/Conditions | Analogous System Reference |

| Allylic C-H Arylation | Photocatalysis | Introduction of an aryl group at the C-2 or C-6 position | Ir(ppy)₃ / Thiol organocatalyst / Visible Light | Direct arylation of cyclohexene nih.gov |

| Allylic C-H Benzylation | Photocatalysis | Introduction of a benzyl (B1604629) group at the C-2 or C-6 position | Dithiophosphoric acid / Visible Light | Benzylation of nonfunctionalized allylic substrates acs.org |

| Allylic Oxidation | Electrocatalysis | Formation of a ketone at the C-2 or C-6 position | Anion-Exchange Membrane (AEM) Electrolyzer / Au catalyst | Selective allylic oxidation of cyclohexene nii.ac.jp |

| Alkene Epoxidation | Electrocatalysis | Formation of an epoxide at the C-3/C-4 double bond | Proton-Exchange Membrane (PEM) Electrolyzer | Oxidation of cyclohexene nii.ac.jp |

Flow Chemistry and Continuous Processing for Scalable Synthesis and Reaction Optimization

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com For the synthesis and transformation of this compound, adopting flow chemistry principles can lead to more efficient, reproducible, and scalable processes.

The synthesis of nitriles, a crucial functional group in pharmaceuticals and fine chemicals, has been successfully translated to continuous flow systems. rsc.orgnih.gov For example, cyanide-free syntheses of aryl nitriles have been developed using p-tosylmethyl isocyanide (TosMIC) in a flow reactor, achieving residence times as short as 1.5 minutes. rsc.org Similarly, protocols for preparing nitriles directly from carboxylic acids using supercritical acetonitrile (B52724) in a high-temperature/high-pressure flow system have been established. acs.orgnih.gov These methodologies could be adapted for the synthesis of this compound or its precursors, potentially offering higher throughput and improved safety profiles.

Furthermore, reactions involving this compound, such as hydrogenations, oxidations, or cycloadditions, could benefit from the precise control of reaction parameters (temperature, pressure, residence time) afforded by flow reactors. nih.gov This control can lead to higher selectivity and yield while minimizing the formation of byproducts. The use of packed-bed reactors with immobilized catalysts or reagents is another key advantage, simplifying purification and enabling catalyst recycling. nih.gov

A hypothetical comparison between a traditional batch synthesis and a conceptual continuous flow process for a derivatization of this compound is presented below.

| Parameter | Traditional Batch Process | Conceptual Flow Process | Potential Advantage of Flow |

| Reaction Time | Hours (e.g., 4-12 h) | Minutes (e.g., 5-30 min) | Increased throughput, faster optimization |

| Temperature Control | Prone to hotspots, requires careful external heating/cooling | Precise and rapid heat exchange due to high surface-to-volume ratio | Improved selectivity, reduced side reactions, enhanced safety |

| Mixing | Dependent on stirrer speed and vessel geometry | Efficient and rapid mixing | Higher reaction rates, improved reproducibility |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer ("scaling out") | Faster transition from lab to production youtube.com |

| Safety | Large volumes of reagents/solvents, potential for thermal runaway | Small reaction volumes at any given time, better containment | Inherently safer process |

| Purification | Batch workup and chromatography | Potential for in-line purification and separation | Reduced manual handling, streamlined process thieme-connect.de |

Chemoinformatics and Machine Learning Applications in Predicting this compound Reactivity and Designing Novel Analogs